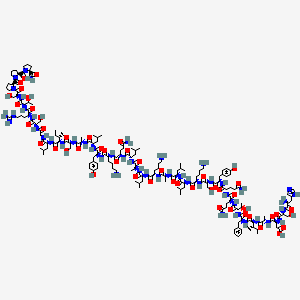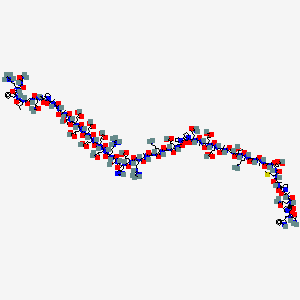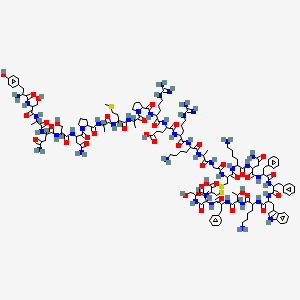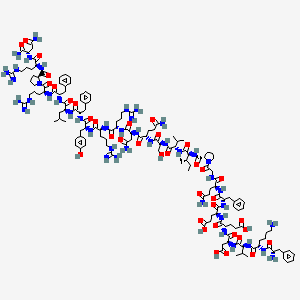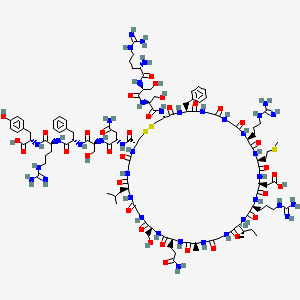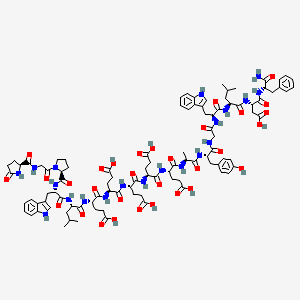
1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID
Vue d'ensemble
Description
1-Cyclopropylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO2 . It is also known as 1-cyclopropyl-4-piperidinecarboxylic acid hydrochloride . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 1-Cyclopropylpiperidine-4-carboxylic acid is1S/C9H15NO2.ClH/c11-9(12)7-3-5-10(6-4-7)8-1-2-8;/h7-8H,1-6H2,(H,11,12);1H . The molecular weight of the compound is 205.68 . Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclopropylpiperidine-4-carboxylic acid are not found in the search results, it’s worth noting that reactions in which the hydroxyl group of a carboxylic acid is replaced by another nucleophilic group are important for preparing functional derivatives of carboxylic acids .Physical And Chemical Properties Analysis
1-Cyclopropylpiperidine-4-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 205.68 .Applications De Recherche Scientifique
Carboxylic acids are versatile organic compounds that have a wide range of applications in various scientific fields . Here are some general applications of carboxylic acids:
-
Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, and coupling .
-
Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : Carboxylic acids are used in the production of synthetic or natural polymers. They can serve as monomers, additives, and catalysts .
-
Pharmaceuticals : Some carboxylic acids, such as “1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID”, may have potential applications in the pharmaceutical industry .
-
Food Industry : Certain carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry .
-
Medical Field : Carboxylic acids are used in the medical field for various purposes. They can be used in the production of pharmaceuticals, as well as in the development of nanomaterials for medical applications .
-
Chemical Industry : Carboxylic acids are used in the chemical industry as raw materials for the production of a variety of chemicals. They can be used in the production of esters, amides, anhydrides, and other derivatives .
-
Environmental Science : Carboxylic acids play a crucial role in environmental science. They are involved in many natural processes, such as the carbon cycle. They are also used in environmental monitoring and pollution control .
-
Medical Field : Carboxylic acids are used in the medical field for various purposes. They can be used in the production of pharmaceuticals, as well as in the development of nanomaterials for medical applications .
-
Chemical Industry : Carboxylic acids are used in the chemical industry as raw materials for the production of a variety of chemicals. They can be used in the production of esters, amides, anhydrides, and other derivatives .
-
Environmental Science : Carboxylic acids play a crucial role in environmental science. They are involved in many natural processes, such as the carbon cycle. They are also used in environmental monitoring and pollution control .
Safety And Hazards
The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1-cyclopropylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDKBTHOMQPYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585603 | |
| Record name | 1-Cyclopropylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID | |
CAS RN |
345629-25-6 | |
| Record name | 1-Cyclopropylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










